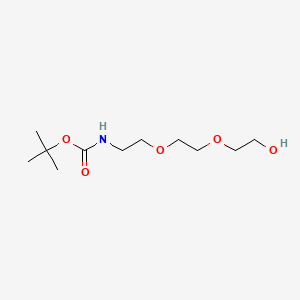

tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

Übersicht

Beschreibung

Diese Verbindung wird aufgrund ihrer hydrophilen Eigenschaften und ihrer Fähigkeit, die Löslichkeit und Stabilität konjugierter Moleküle zu verbessern, häufig als Linker bei der Synthese von Proteolyse-Targeting-Chimären (PROTACs) und anderen Biokonjugaten verwendet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Boc-NH-PEG3 kann durch einen mehrstufigen Prozess synthetisiert werden, der die Schutzgruppe von Aminogruppen und die Kupplung von PEG-Ketten umfasst. Der allgemeine Syntheseweg umfasst:

Schutz der Aminogruppe: Die Aminogruppe wird unter Verwendung von tert-Butoxycarbonyl (Boc)-Anhydrid in Gegenwart einer Base wie Triethylamin geschützt.

Kupplung von PEG-Ketten: Die geschützte Aminogruppe wird dann mit Polyethylenglykolketten unter Verwendung von Reagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS) gekoppelt, um die gewünschte Boc-NH-PEG3-Verbindung zu bilden.

Industrielle Produktionsmethoden

In industriellen Umgebungen umfasst die Produktion von Boc-NH-PEG3 ähnliche Schritte, jedoch in größerem Maßstab. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und beinhaltet oft automatisierte Synthese- und Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Ultrafiltration.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Boc-NH-PEG3 can be synthesized through a multi-step process involving the protection of amino groups and the coupling of PEG chains. The general synthetic route involves:

Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Coupling of PEG chains: The protected amino group is then coupled with polyethylene glycol chains using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired Boc-NH-PEG3 compound.

Industrial Production Methods

In industrial settings, the production of Boc-NH-PEG3 involves similar steps but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC) and ultrafiltration.

Analyse Chemischer Reaktionen

Reaktionstypen

Boc-NH-PEG3 durchläuft verschiedene chemische Reaktionen, darunter:

Entschützung: Die Boc-Gruppe kann unter sauren Bedingungen, wie z. B. Behandlung mit Trifluoressigsäure (TFA), entfernt werden, um die freie Aminogruppe zu erhalten.

Kupplungsreaktionen: Die freie Aminogruppe kann mit Carboxylgruppen oder NHS-Estern reagieren, um Amidbindungen zu bilden.

Oxidation und Reduktion: Die PEG-Kette kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese in typischen Anwendungen weniger häufig vorkommen.

Häufige Reagenzien und Bedingungen

Entschützung: Trifluoressigsäure (TFA) wird üblicherweise für die Boc-Entschützung verwendet.

Wichtigste gebildete Produkte

Entschützung: Das Hauptprodukt ist die freie Amino-PEG3-Verbindung.

Wissenschaftliche Forschungsanwendungen

Boc-NH-PEG3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Linker bei der Synthese von PROTACs und anderen Biokonjugaten verwendet.

Biologie: Ermöglicht die Untersuchung von Protein-Protein-Interaktionen und zellulären Prozessen, indem die gezielte Degradierung spezifischer Proteine ermöglicht wird.

Medizin: Verbessert die Löslichkeit und Stabilität von therapeutischen Molekülen und verbessert so die Wirkstoffabgabe und -wirksamkeit.

Industrie: Wird bei der Herstellung von fortschrittlichen Materialien und Nanotechnologieanwendungen verwendet

Wirkmechanismus

Der Wirkmechanismus von Boc-NH-PEG3 beinhaltet hauptsächlich seine Rolle als Linker in der Biokonjugation. Die Boc-Gruppe schützt die Aminogruppe während der Synthese und verhindert so unerwünschte Reaktionen. Nach der Entschützung kann die freie Aminogruppe mit Zielmolekülen reagieren und stabile Amidbindungen bilden. Dies ermöglicht die präzise Anbindung von therapeutischen Wirkstoffen, Bildgebungssonden oder anderen funktionellen Molekülen an die PEG-Kette und verbessert so ihre Löslichkeit, Stabilität und Bioverfügbarkeit .

Wissenschaftliche Forschungsanwendungen

Bioconjugation and Drug Delivery Systems

One of the prominent applications of tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate is in bioconjugation processes. The compound serves as a versatile linker due to its ability to connect biomolecules such as proteins, peptides, and nucleic acids with therapeutic agents or imaging probes. This capability enhances the specificity and efficacy of drug delivery systems.

- Linker Properties : The presence of hydroxyl groups facilitates the formation of stable linkages with various functional groups on biomolecules. This stability is crucial for maintaining the integrity of the conjugate during circulation in biological systems.

- Controlled Release : The compound's structure allows for controlled release mechanisms, which can be tailored to respond to specific biological stimuli, enhancing the therapeutic index of drugs.

Case Study: PROTAC Development

In recent research, this compound has been utilized as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative molecules designed to selectively degrade target proteins via the ubiquitin-proteasome system. The inclusion of this compound in PROTAC development has shown promising results in targeting oncogenic proteins for degradation.

| Study Reference | Application | Outcome |

|---|---|---|

| An S et al., 2018 | PROTAC Linker | Demonstrated effective degradation of target proteins in cellular assays. |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate amine precursors with tert-butyl carbamate under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Example:

A typical synthetic route may involve:

- Reactants : tert-butyl carbamate and a suitable hydroxylated ethylene glycol derivative.

- Conditions : Conducted under inert atmosphere conditions using solvents like dichloromethane.

- Purification : Post-reaction purification through silica gel chromatography.

Wirkmechanismus

The mechanism of action of Boc-NH-PEG3 primarily involves its role as a linker in bioconjugation. The Boc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can react with target molecules, forming stable amide bonds. This allows for the precise attachment of therapeutic agents, imaging probes, or other functional molecules to the PEG chain, enhancing their solubility, stability, and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Boc-NH-PEG2: Eine kürzere PEG-Kette mit ähnlichen Eigenschaften, aber geringerer Löslichkeit und Stabilität.

Boc-NH-PEG4: Eine längere PEG-Kette, die eine erhöhte Löslichkeit und Stabilität bietet, aber in bestimmten Anwendungen möglicherweise zu einer stärkeren sterischen Hinderung führt.

Boc-NH-PEG3-CH2COOH: Ein PEG-Derivat mit einer Carboxylgruppe, das für verschiedene Kupplungsreaktionen verwendet wird

Einzigartigkeit

Boc-NH-PEG3 ist einzigartig aufgrund seiner optimalen Kettenlänge, die ein Gleichgewicht zwischen Löslichkeit, Stabilität und minimaler sterischer Hinderung bietet. Dies macht es besonders gut geeignet für eine Vielzahl von Biokonjugationsanwendungen, einschließlich der Synthese von PROTACs und anderen fortschrittlichen Therapeutika .

Biologische Aktivität

Chemical Identity

- IUPAC Name: tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

- Molecular Formula: C₁₁H₂₃NO₅

- Molecular Weight: 249.3 g/mol

- CAS Number: 139115-92-7

- Boiling Point: 374.6 °C (760 mm Hg)

This compound is a carbamate derivative known for its potential biological activities, particularly in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Its structure includes multiple ethylene glycol units, which enhance solubility and bioavailability, making it a candidate for therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity: Preliminary studies suggest that it may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects: It has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

- Neuroprotective Effects: There is emerging evidence suggesting that it could protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

Case Studies and Experimental Findings

-

In Vitro Studies:

- A study demonstrated that the compound inhibited proliferation in various cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type. This suggests a moderate potency which could be optimized through structural modifications.

- Inflammatory responses were assessed using LPS-stimulated macrophages, where the compound reduced TNF-alpha and IL-6 levels significantly.

-

In Vivo Studies:

- Animal models have shown that administration of this compound led to a reduction in tumor size in xenograft models, supporting its anticancer potential.

- Neuroprotective effects were evaluated in a mouse model of Alzheimer's disease, where the compound improved cognitive function and reduced amyloid plaque formation.

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO5/c1-11(2,3)17-10(14)12-4-6-15-8-9-16-7-5-13/h13H,4-9H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLOTGGIHAYZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00577803 | |

| Record name | tert-Butyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139115-92-7 | |

| Record name | 1,1-Dimethylethyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139115-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.